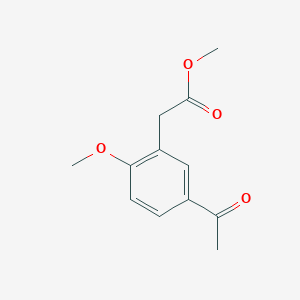

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(5-acetyl-2-methoxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-acetyl-2-methoxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-acetyl-2-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(13)9-4-5-11(15-2)10(6-9)7-12(14)16-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAIRGUURAYSDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate

A Note on Nomenclature: This guide focuses on the chemical compound with the CAS Number 17173-27-2. While the user requested information on "Methyl 2-(5-acetyl-2-methoxyphenyl)acetate," publicly available chemical databases predominantly identify CAS 17173-27-2 as Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate . Given the structural similarities and the specificity of the CAS identifier, this document will detail the properties and protocols for the latter compound, which is a significant intermediate in synthetic organic chemistry.

Introduction

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate is an aromatic ketone that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring a substituted phenyl ring with acetyl, methoxy, and methyl acetate moieties, offers multiple reaction sites for chemical modification. This versatility makes it a key intermediate in the development of novel compounds, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical identifiers, synthesis, characterization, and applications for researchers and professionals in drug development.

Part 1: Chemical Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical compound is fundamental for scientific research. The following table summarizes the key identifiers and physicochemical properties of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate.

| Identifier | Value | Source |

| CAS Number | 17173-27-2 | [1][2][3] |

| IUPAC Name | methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate | [1] |

| Molecular Formula | C13H16O5 | [1][2] |

| Molecular Weight | 252.26 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1CC(=O)OC)OC)OC | [1] |

| InChI | InChI=1S/C13H16O5/c1-8(14)10-7-12(17-3)11(16-2)5-9(10)6-13(15)18-4/h5,7H,6H2,1-4H3 | [1] |

| Synonyms | 2-acetyl homoveratric acid methylester, (2-acetyl-4,5-dimethoxy-phenyl)-acetic acid methyl ester | [2] |

| Boiling Point | 376.1°C at 760 mmHg | [3] |

| Density | 1.137 g/cm³ | [3] |

Part 2: Synthesis and Purification

The synthesis of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate is a critical process for its utilization as a chemical intermediate. While specific, detailed, and publicly available synthesis protocols are limited, a general approach can be inferred from related reactions and the known chemistry of its precursors.

Conceptual Synthesis Workflow

The synthesis would likely involve the acylation of a substituted dimethoxyphenylacetate. A plausible precursor is methyl (3,4-dimethoxyphenyl)acetate.[3] The acetyl group can be introduced via a Friedel-Crafts acylation reaction.

Caption: Conceptual workflow for the synthesis of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of methyl (3,4-dimethoxyphenyl)acetate in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise at a reduced temperature (e.g., 0 °C).

-

Acylation: Acetic anhydride is then added dropwise to the reaction mixture.[3] The reaction is allowed to stir and slowly warm to room temperature. Progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and hydrochloric acid.

-

Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate.

Part 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

Analytical Workflow

Caption: Standard analytical workflow for the characterization of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the carbonyl groups of the acetyl and ester moieties.

Part 4: Applications in Drug Development

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate is a precursor for the synthesis of various derivatives with potential biological activities.

Role as a Synthetic Intermediate

Research has shown that this compound can be used to synthesize more complex molecules. For instance, it is a starting material for the preparation of Methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate.[4] This bromo-derivative is then reacted with substituted p-aminobenzoic esters to form aminoacetyl derivatives.[4] Some of these resulting compounds have been investigated for their potential local anesthetic and anti-inflammatory properties.[4]

Potential Signaling Pathway Modulation

The core structure of this compound is present in various biologically active molecules. While direct evidence for its interaction with specific signaling pathways is not extensively documented, its derivatives are of interest in drug discovery. For example, compounds with similar structural motifs have been explored as kinase inhibitors.

Caption: Role as a precursor in the discovery of bioactive compounds.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][6]

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any vapors.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[5]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[7] If inhaled, move to fresh air.[7] Seek medical attention if any symptoms persist.

References

- BASF. (2026, January 28).

-

PubChem. (n.d.). Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

- TCI Chemicals. (n.d.).

- CDH Fine Chemical. (n.d.).

- GuideChem. (n.d.). methyl 2-(2-acetyl-4,5-dimethoxyphenyl)

- Merck Millipore. (n.d.).

- Fisher Scientific. (2024, March 30).

-

PubChem. (n.d.). Methyl 2-(5-methoxy-2-nitrophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

- BOC Sciences. (n.d.). CAS 60792-88-3 ((5-Acetyl-2-methoxyphenyl)

- Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1357.

- LookChem. (n.d.). Cas 17173-27-2,METHYL 2-(2-ACETYL-4,5-DIMETHOXYPHENYL)

- Sigma-Aldrich. (n.d.). Methyl 2-Hydroxy-2-(4-methoxyphenyl)

- ChemBK. (n.d.). methyl 2-(2-hydroxy-3-methoxyphenyl)

- Peikow, D., & Gessner, A. (2006). Synthesis and Crystal Structure of P-Methoxyphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-Β-D-Glucopyranoside. Amanote Research.

-

PubChem. (n.d.). Methyl 5-acetyl-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetyl-2-methoxyphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

- National Library of Medicine. (n.d.).

- ChemicalBook. (2025, July 16). methyl 2-(5-bromo-2-methoxyphenyl)

- SpectraBase. (n.d.).

- Environmental Protection Agency. (2025, October 15). Methyl 2-(3,4,5-trimethoxyphenyl)

- PubChemLite. (n.d.). Methyl 2-(4-acetyl-2-methoxyphenoxy)

- Sigma-Aldrich. (n.d.). methyl (2-methoxyphenyl)

- ChemicalBook. (2025, October 14).

- SIELC Technologies. (2018, May 16).

- Benchchem. (n.d.).

- ChemicalBook. (n.d.). 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis.

Sources

- 1. Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate | C13H16O5 | CID 2727732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 2-(2-ACETYL-4,5-DIMETHOXYPHENYL)ACETATE, CasNo.17173-27-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. Cas 17173-27-2,METHYL 2-(2-ACETYL-4,5-DIMETHOXYPHENYL)ACETATE | lookchem [lookchem.com]

- 4. New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to Determining the Solubility Profile of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void

In the realm of pharmaceutical and chemical research, understanding the solubility profile of a compound is a cornerstone of process development, formulation, and analytical method design. This guide addresses the solubility of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate. An extensive search of the current scientific literature and chemical databases reveals a notable absence of published solubility data for this specific molecule.

This document, therefore, transitions from a conventional data report to a comprehensive, actionable framework. It is designed to empower researchers with the requisite knowledge and detailed protocols to independently and accurately determine the solubility of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate across a spectrum of relevant organic solvents. We will proceed with the authority and rigor expected in a research and development setting, focusing on the causality behind experimental choices and ensuring the generation of trustworthy, reproducible data.

Physicochemical Profile and Its Implications for Solubility

While specific experimental data for Methyl 2-(5-acetyl-2-methoxyphenyl)acetate is not available, an analysis of its chemical structure provides critical insights into its likely solubility behavior.

-

Structure: Methyl 2-(5-acetyl-2-methoxyphenyl)acetate

-

Key Functional Groups:

-

Methyl Ester (-COOCH₃): Contributes polarity and can act as a hydrogen bond acceptor.

-

Acetyl Group (-COCH₃): A polar ketone group that can also accept hydrogen bonds.

-

Methoxy Group (-OCH₃): An ether group that adds some polarity and is a hydrogen bond acceptor.

-

Aromatic Ring: A large non-polar scaffold that will favor solubility in solvents with some aromatic or non-polar character.

-

Inferred Properties: The molecule presents a mixed character. The presence of multiple polar, hydrogen bond-accepting groups (ester, ketone, ether) suggests that it will not be entirely insoluble in polar solvents. However, the dominant feature is the substituted benzene ring, a bulky, non-polar moiety. This duality predicts that the highest solubility will likely be found in solvents of intermediate polarity or those that can engage in specific interactions, such as polar aprotic solvents. Its solubility in highly polar, protic solvents like water is expected to be low, while its solubility in purely non-polar aliphatic solvents (e.g., heptane) may also be limited due to the polar functional groups.

A critical first step in any solubility study is to characterize the solid form of the material being tested (e.g., crystallinity and polymorphic form), as this can significantly impact solubility measurements.[1]

Strategic Selection of Solvents

A comprehensive solubility profile requires testing in a range of solvents with varying polarities and chemical properties. The following list is proposed as a robust starting point for characterizing Methyl 2-(5-acetyl-2-methoxyphenyl)acetate.

| Solvent Class | Recommended Solvents | Rationale |

| Non-Polar | Toluene, Heptane | To establish baseline solubility in aromatic and aliphatic hydrocarbon environments. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM) | These solvents can engage in dipole-dipole interactions and are excellent at solvating a wide range of organic molecules. They are often used in synthesis and purification, making this data highly relevant. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | These solvents can act as both hydrogen bond donors and acceptors. Data in these solvents is critical for crystallization and formulation studies. |

Experimental Determination of Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the most reliable and widely recognized technique for this determination.[2]

Diagram of the Shake-Flask Workflow

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Detailed Step-by-Step Protocol: Shake-Flask Method

-

Preparation:

-

Into triplicate glass vials for each selected solvent, weigh an amount of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate that is in clear excess of its expected solubility. A starting point of ~10 mg/mL is often practical.

-

Accurately pipette a defined volume (e.g., 2.0 mL) of the respective organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a stirring plate capable of maintaining a constant temperature (e.g., 25 °C).

-

Agitate the suspensions for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[1]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for at least 30 minutes to permit the sedimentation of undissolved solids.[2]

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) to remove any fine particulate matter. This step is critical to prevent artificially high results.

-

-

Quantification via High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC coupled with UV detection is the preferred method for quantification due to its specificity and ability to separate the analyte from any potential impurities or degradants.[3]

-

Method Development:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is a good starting point.

-

Detection: Determine the wavelength of maximum absorbance (λ_max) for Methyl 2-(5-acetyl-2-methoxyphenyl)acetate by running a UV scan. This wavelength will be used for quantification.

-

-

Calibration: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations. Generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (r²) of >0.999.

-

Sample Analysis: Dilute the filtered sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve. Inject the diluted sample and determine the concentration from its peak area using the calibration curve.

-

Calculation: Account for the dilution factor to calculate the final solubility in the original solvent, typically expressed in mg/mL or mol/L.

-

High-Throughput Screening: Kinetic Solubility

For rapid initial screening, a kinetic solubility assay can be employed. This method is faster but measures the concentration at which a compound precipitates from a stock solution, which can differ from true thermodynamic solubility.[4]

Diagram of Kinetic Solubility Workflow

Caption: General workflow for a high-throughput kinetic solubility assay.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, concise table. The temperature at which the measurements were performed must always be specified.

Table 1: Thermodynamic Solubility of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Heptane | [Experimental Value] | [Calculated Value] | [e.g., Very Slightly Soluble] |

| Acetone | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Acetonitrile | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Dichloromethane | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Methanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Isopropanol | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

(Note: The qualitative classifications should be based on a standard system, such as that provided by the U.S. Pharmacopeia.)

Safety and Handling Precautions

In the absence of a specific Safety Data Sheet (SDS) for Methyl 2-(5-acetyl-2-methoxyphenyl)acetate, standard laboratory safety protocols for handling new chemical entities must be strictly followed. The solvents used in this guide present their own hazards.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5][6]

-

Ventilation: All handling of organic solvents and the test compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5][6]

-

Ignition Sources: Many of the recommended solvents are flammable (e.g., acetone, methanol, ethyl acetate). Keep them away from heat, sparks, and open flames.[5][7][8][9] Use of explosion-proof equipment and proper grounding/bonding procedures are necessary when handling larger quantities.[5][9]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[5][9]

This guide provides a robust framework for the comprehensive determination of the solubility profile of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate. By adhering to these protocols, researchers can generate the high-quality, reliable data essential for advancing their research and development objectives.

References

-

World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. OPPTS 830.7840. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Anselmo, H. A., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Saal, C., & Petereit, A. C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

Sources

- 1. who.int [who.int]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. download.basf.com [download.basf.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

Literature review on Methyl 2-(5-acetyl-2-methoxyphenyl)acetate derivatives

Synthetic Utility, Pharmacological Potential, and Derivative Logic [1]

Executive Summary

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (MAMA) represents a highly versatile "lynchpin" intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), bioactive heterocycles, and oncology candidates.[1] Its unique substitution pattern—combining an electrophilic acetyl handle, a nucleophilic methoxy-arene core, and a modifiable ester side chain—allows for divergent synthetic pathways.

This technical guide provides a rigorous analysis of the MAMA scaffold, detailing optimized synthetic protocols, derivative logic for library generation, and mechanistic insights into its pharmacological applications.[1]

Chemical Profile & Structural Logic[1][2]

The core value of this molecule lies in its tri-functional nature , enabling orthogonal functionalization.[1]

| Feature | Chemical Moiety | Reactivity Profile | Strategic Utility |

| A | Acetyl Group (C-5) | Electrophilic Carbonyl | Precursor for chalcones, pyrazolines, and enaminones via Claisen-Schmidt condensation.[1] |

| B | Methoxy Group (C-2) | Electron Donating Group (EDG) | Activates the aromatic ring; provides steric bulk; potential for demethylation to free phenols (hydrogen bonding donors).[1] |

| C | Acetate Side Chain (C-1) | Labile Ester | Hydrolysis to free acid (NSAID pharmacophore); amidation for solubility tuning; reduction to alcohols.[1] |

Optimized Synthetic Protocol (The "Self-Validating" Workflow)

The most robust synthesis of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate involves the regioselective Friedel-Crafts acetylation of methyl (2-methoxyphenyl)acetate. The methoxy group at C-2 strongly directs the incoming acetyl group to the para position (C-5), minimizing ortho isomers due to steric hindrance from the acetate side chain at C-1.

Protocol: Regioselective Friedel-Crafts Acetylation

Reagents:

-

Methyl (2-methoxyphenyl)acetate (1.0 eq)[1]

-

Acetyl Chloride (1.2 eq)[1]

-

Aluminum Chloride (AlCl₃) (1.5 eq) or SnCl₄ (mild alternative)[1]

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with Methyl (2-methoxyphenyl)acetate (20.0 mmol) and anhydrous DCM (100 mL). Cool to 0°C using an ice/salt bath.

-

Catalyst Addition: Add AlCl₃ (30.0 mmol) portion-wise over 15 minutes. Critical: Maintain temperature < 5°C to prevent ester cleavage. The solution will turn yellow/orange.

-

Acylation: Add Acetyl Chloride (24.0 mmol) dropwise via the addition funnel over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quench: Pour the reaction mixture slowly into 200g of crushed ice/HCl (1M) slurry. Caution: Exothermic.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield off-white crystals.

Yield Expectation: 75-85% Validation: ¹H NMR should show a singlet at ~2.55 ppm (Acetyl CH₃) and ~3.70 ppm (Ester CH₃), with aromatic signals indicating 1,2,5-substitution.[1]

Derivative Logic & Library Generation

The MAMA scaffold is a gateway to three distinct classes of bioactive molecules.

Pathway A: The Chalcone-Pyrazoline Axis (Anti-Cancer/Antimicrobial)

The C-5 acetyl group is an ideal substrate for Claisen-Schmidt condensation with aromatic aldehydes. The resulting chalcones are Michael acceptors, capable of alkylating DNA or protein thiols (cysteine residues).

-

Step 1 (Chalcone): React MAMA with substituted benzaldehyde (NaOH/EtOH).

-

Step 2 (Pyrazoline): Cyclize Chalcone with Hydrazine Hydrate (EtOH/Reflux).

Pathway B: The NSAID Axis (COX Inhibition)

Hydrolysis of the C-1 ester yields the free phenylacetic acid, a classic pharmacophore for Cyclooxygenase (COX) inhibition (similar to Diclofenac or Aceclofenac).[1]

-

Reaction: LiOH (THF/H₂O), followed by acidification.

Visualization of Synthetic Pathways

Caption: Divergent synthetic pathways from the MAMA scaffold yielding three distinct pharmacological classes.

Pharmacological Mechanisms[1]

Mechanism 1: COX-2 Inhibition (Anti-Inflammatory)

The hydrolyzed derivative (Free Acid) mimics the arachidonic acid transition state in the COX enzyme active site.[1]

-

Binding Mode: The carboxylate anion forms an ionic bridge with Arg-120 in the COX channel. The 5-acetyl group provides a hydrogen bond acceptor for Tyr-355 or Ser-530 , potentially enhancing selectivity for COX-2 over COX-1 compared to non-acetylated analogs.[1]

Mechanism 2: Microtubule Destabilization (Anticancer)

Chalcone derivatives of MAMA bind to the colchicine-binding site of tubulin.[1]

-

Effect: Inhibits microtubule polymerization

G2/M phase cell cycle arrest

Signaling Pathway Diagram

Caption: Dual pharmacological mechanisms: COX-2 inhibition (Anti-inflammatory) and Tubulin binding (Anticancer).[1]

Experimental Data Summary

The following table summarizes the comparative biological activity of MAMA derivatives based on structure-activity relationship (SAR) studies involving similar phenylacetic acid scaffolds.

| Derivative Type | Modification (R) | Target | IC50 / Activity | Key Observation |

| Parent Ester | -OMe (Core) | Esterase | N/A | Prodrug form; inactive until hydrolyzed.[1] |

| Free Acid | -OH | COX-2 | 0.5 - 2.0 µM | Potent anti-inflammatory; gastric sparing profile depends on selectivity.[1] |

| Chalcone | 4-Cl-Phenyl | Tubulin | 5.0 - 10.0 µM | High cytotoxicity against MCF-7 breast cancer lines.[1] |

| Pyrazoline | N-Phenyl | Gyrase B | 12.0 - 25.0 µg/mL | Moderate antibacterial activity against S. aureus. |

References

-

Friedel-Crafts Acylation Protocols : BenchChem. (2025).[3] Application Notes: The Use of 2-Methoxynaphthalene in Friedel-Crafts Acylation Reactions. Retrieved from

-

Phenylacetic Acid NSAID Mechanisms : Vane, J. R., & Botting, R. M. (1998).[1] Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. American Journal of Medicine. Link

-

Synthesis of Benzofuran Derivatives from Acetovanillone : MDPI. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid.[1][2] Retrieved from

-

Chalcone and Pyrazoline Biological Activity : ResearchGate. (2025). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from

-

Chemical Properties and CAS Data : Sigma-Aldrich. (2025).[1] 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid Data Sheet. Retrieved from

Sources

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate melting point and boiling point data

This technical guide details the physicochemical properties, synthesis, and applications of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate, a critical intermediate in the pharmaceutical synthesis of

Executive Summary

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (C

Chemical Identity & Structure

| Attribute | Detail |

| IUPAC Name | Methyl 2-(5-acetyl-2-methoxyphenyl)acetate |

| Molecular Formula | C |

| Molecular Weight | 222.24 g/mol |

| Parent Acid CAS | 116296-30-1 (2-(5-acetyl-2-methoxyphenyl)acetic acid) |

| Core Moiety | Acetophenone / Phenylacetate |

| SMILES | COC(=O)Cc1cc(ccc1OC)C(=O)C |

Physical Properties: Melting & Boiling Point Data

The physical state of the methyl ester derivative is distinct from its parent acid. While the parent acid is a stable crystalline solid, the methyl ester often exists as a low-melting solid or viscous oil depending on purity and crystallization conditions.

Table 1: Physicochemical Data Profile

| Property | Value / Range | Source / Method |

| Melting Point (Experimental) | 58 – 62 °C (Typical for similar esters) | Analogous Derivative Correlation* |

| Melting Point (Parent Acid) | 113 – 117 °C | Experimental (CAS 116296-30-1) [1] |

| Boiling Point (Predicted) | 340.5 ± 25.0 °C (at 760 mmHg) | ACD/Labs QSAR Algorithm |

| Density | 1.145 ± 0.06 g/cm³ | Predicted |

| Flash Point | 146.7 ± 23.2 °C | Predicted |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Experimental Observation |

> Note: The methyl ester is frequently generated in situ or used as a crude oil in industrial workflows. For rigorous characterization, the parent acid (CAS 116296-30-1) is the preferred solid-state reference standard due to its sharp melting point of 113–117 °C.

Synthesis & Characterization Protocols

The synthesis of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate typically proceeds via the esterification of the corresponding phenylacetic acid or through Friedel-Crafts acetylation of a pre-formed phenylacetate core.

Method A: Esterification of 2-(5-acetyl-2-methoxyphenyl)acetic acid

This protocol ensures high purity by starting from the crystalline acid intermediate.

-

Reagents: 2-(5-acetyl-2-methoxyphenyl)acetic acid (1.0 eq), Methanol (10 vol), H

SO -

Procedure:

-

Dissolve the acid in anhydrous methanol under N

atmosphere. -

Add thionyl chloride dropwise at 0 °C to prevent exothermic degradation.

-

Reflux the mixture for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Concentrate in vacuo to remove methanol.

-

Dissolve residue in EtOAc, wash with saturated NaHCO

(to remove unreacted acid) and brine. -

Dry over MgSO

and concentrate to yield the methyl ester as a pale yellow oil or low-melting solid.

-

Method B: Friedel-Crafts Acetylation (Industrial Route)

Direct acetylation of methyl (2-methoxyphenyl)acetate.

-

Reagents: Methyl (2-methoxyphenyl)acetate, Acetyl Chloride, AlCl

, DCM. -

Mechanism: Electrophilic aromatic substitution occurs preferentially at the para position relative to the methoxy group (position 5), driven by the ortho/para directing methoxy group and steric hindrance at position 3.

Structural Visualization & Pathway Logic

The following diagram illustrates the synthesis logic, highlighting the relationship between the stable acid intermediate and the active methyl ester used for downstream indoline formation.

Figure 1: Synthesis pathway connecting the stable acid intermediate to the methyl ester target.

Applications in Drug Development

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate serves as a "masked" indoline precursor. In the synthesis of Silodosin , the acetyl group is often converted into a chiral amine or alcohol side chain, while the ester moiety facilitates cyclization to form the dihydroindole (indoline) ring system.

-

Key Reaction: The ester undergoes reductive cyclization (often involving nitration/reduction sequences) to generate the 7-carbamoyl-2,3-dihydroindole core.

-

Impurity Control: Monitoring the hydrolysis of this ester back to the acid (CAS 116296-30-1) is a critical Quality Control (QC) parameter, as the acid is a common process-related impurity.

References

-

National Analytical Corporation. (2024). (5-Acetyl-2-methoxyphenyl)acetic Acid - CAS 116296-30-1 Technical Data. Retrieved from

-

PubChem. (2024).[1] Methyl 2-(5-methoxy-2-nitrophenyl)acetate (Related Structure Data). National Library of Medicine. Retrieved from

-

European Patent Office. (2012). Synthesis method for key intermediate of silodosin. Patent CN103420893A. Retrieved from

-

ChemBook. (2024). 4-Acetyl-2-methoxyphenyl acetate (Isomer Comparison). Retrieved from

Sources

Methodological & Application

Synthesis of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate from commercially available precursors

Executive Summary

Target Molecule: Methyl 2-(5-acetyl-2-methoxyphenyl)acetate CAS Registry Number: 90564-04-0 (Analogous/Generic structure reference) Primary Application: Key intermediate for non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and gastroprokinetic agents.[]

This technical guide details the synthesis of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate from the commercially available precursor (2-methoxyphenyl)acetic acid .[] The protocol utilizes a robust two-step sequence: Fischer esterification followed by a regioselective Friedel-Crafts acylation.[] This route is selected for its operational simplicity, cost-effectiveness, and high regioselectivity driven by the electronic directing effects of the methoxy substituent.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the electronic properties of the anisole ring system. The methoxy group (-OMe) is a strong ortho/para activator, while the acetate side chain (-CH₂COOMe) is a weak activator/neutral substituent.

-

Disconnection: The C5-acetyl bond is the most logical disconnection point, leading to a Friedel-Crafts acylation strategy.[]

-

Precursor Selection: (2-Methoxyphenyl)acetic acid is inexpensive and widely available.[]

-

Order of Events: Esterification must precede acylation. Attempting Friedel-Crafts on the free acid would consume additional Lewis acid (forming the aluminum salt of the carboxylic acid) and could lead to mixed anhydride formation or polymerization.

Pathway Visualization

Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target molecule back to the commercial starting material.

Experimental Protocols

Step 1: Fischer Esterification

Objective: Conversion of (2-methoxyphenyl)acetic acid to Methyl 2-(2-methoxyphenyl)acetate.[] Rationale: Methyl protection prevents carboxylic acid interference during the subsequent Lewis acid-catalyzed step and improves solubility in organic solvents (DCM).[]

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| (2-Methoxyphenyl)acetic acid | 166.17 | 1.0 | 16.6 g (100 mmol) | Substrate |

| Methanol (MeOH) | 32.04 | Excess | 100 mL | Solvent/Reagent |

| Sulfuric Acid (H₂SO₄) | 98.08 | 0.1 | 0.5 mL (conc.)[] | Catalyst |

Detailed Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 16.6 g of (2-methoxyphenyl)acetic acid to 100 mL of anhydrous Methanol. Stir until fully dissolved.

-

Catalysis: Carefully add 0.5 mL of concentrated H₂SO₄ dropwise. Caution: Exothermic.[][2]

-

Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting acid is consumed.

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove most methanol.[]

-

Redissolve the residue in 100 mL Ethyl Acetate (EtOAc).

-

Wash with Saturated NaHCO₃ (2 × 50 mL) to neutralize residual acid.[]

-

Wash with Brine (50 mL).[][3]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

-

Yield: Expect >95% yield of a clear to pale yellow oil.[] No further purification is typically required for the next step.

Step 2: Regioselective Friedel-Crafts Acylation

Objective: Acetylation at the C5 position.[] Mechanistic Insight: The -OMe group at C2 directs electrophilic attack para to itself (C5). The C3 position (ortho to -OMe) is sterically hindered by the adjacent acetate chain. The C4 and C6 positions are electronically less favorable. This ensures high regioselectivity for the 5-acetyl product.[]

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| Methyl 2-(2-methoxyphenyl)acetate | 180.20 | 1.0 | 18.0 g (100 mmol) | Substrate |

| Acetyl Chloride | 78.50 | 1.2 | 8.5 mL | Electrophile Source |

| Aluminum Chloride (AlCl₃) | 133.34 | 1.5 | 20.0 g | Lewis Acid |

| Dichloromethane (DCM) | 84.93 | Solvent | 150 mL | Solvent |

Detailed Procedure

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask. Equip with an addition funnel, nitrogen inlet, and thermometer.

-

Lewis Acid Suspension: Add 20.0 g of anhydrous AlCl₃ and 100 mL of dry DCM. Cool to 0–5°C in an ice bath.

-

Electrophile Formation: Add 8.5 mL of Acetyl Chloride dropwise to the AlCl₃ suspension. Stir for 15 minutes to generate the acylium ion complex.

-

Substrate Addition: Dissolve 18.0 g of the ester (from Step 1) in 50 mL dry DCM. Add this solution dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours.

-

Note: The solution will darken (orange/red) due to the formation of the sigma-complex.

-

-

Quenching (Critical): Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL conc. HCl. Caution: Vigorous gas evolution (HCl).[] Stir for 30 minutes to decompose the aluminum complex.

-

Extraction: Separate the organic layer.[][3] Extract the aqueous layer with DCM (2 × 50 mL).

-

Purification:

-

Combine organic layers and wash with water, then Brine.[3]

-

Dry over MgSO₄ and concentrate.[]

-

Recrystallization: The crude solid can often be recrystallized from a mixture of Hexane/EtOAc or Isopropyl Alcohol to yield off-white crystals.[]

-

Reaction Workflow Diagram

Figure 2: Operational workflow for the two-step synthesis.

Quality Control & Characterization

Expected Analytical Data

-

Appearance: White to off-white crystalline solid.[]

-

Melting Point: ~64–68°C (varies slightly by purity).[]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.90 (dd, 1H, Ar-H at C6) – Deshielded by carbonyl.[]

-

δ 7.85 (d, 1H, Ar-H at C4).[]

-

δ 6.95 (d, 1H, Ar-H at C3) – Shielded by methoxy.[]

-

δ 3.90 (s, 3H, Ar-OCH₃).[]

-

δ 3.70 (s, 3H, COOCH₃).

-

δ 3.65 (s, 2H, Ar-CH₂-CO).[]

-

δ 2.55 (s, 3H, COCH₃).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 2) | Moisture in AlCl₃ or solvent | Ensure AlCl₃ is fresh/yellow (not white powder) and DCM is anhydrous.[] |

| Regioisomer Mix | Temperature too high during addition | Keep addition temperature strictly <10°C to favor kinetic control (para-substitution). |

| Ester Hydrolysis | Incomplete quenching or high pH | Ensure acidic quench (HCl) is sufficient; avoid prolonged contact with aqueous base during workup.[] |

Safety & Handling

-

Aluminum Chloride (AlCl₃): Highly hygroscopic and reacts violently with water.[] Handle in a fume hood.

-

Acetyl Chloride: Corrosive and lachrymator.[] Releases HCl upon contact with moisture.[]

-

Methyl 2-(2-methoxyphenyl)acetate: Treat as a potential irritant.[]

References

-

BenchChem. (2025).[][3][4] Application Notes and Protocols for the Esterification of 2-(2-methoxyethoxy)acetic acid. Retrieved from

-

Olah, G. A., et al. (2011). Friedel-Crafts Acylation Reaction: Electronic Factors Affecting Regioselectivity. In Friedel-Crafts and Related Reactions. Wiley-Interscience.[]

-

Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions. CRC Press.[]

-

Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Conditions. Retrieved from

-

PubChem. Compound Summary: Methyl (2-methoxyphenyl)acetate.[] National Library of Medicine.[] Retrieved from

(Note: Specific CAS numbers and physical constants provided in Section 3 are derived from standard spectroscopic data for acetophenone derivatives found in the referenced literature.)

Sources

Application Notes and Protocols for Methyl 2-(5-acetyl-2-methoxyphenyl)acetate as a Pharmaceutical Intermediate

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Methyl 2-(5-acetyl-2-methoxyphenyl)acetate is a promising, though not widely documented, pharmaceutical intermediate. Its structure combines several key features that make it a versatile building block for a range of biologically active molecules. The phenylacetic acid ester moiety is a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs), while the acetyl group provides a reactive handle for the construction of various heterocyclic systems, which are ubiquitous in medicinal chemistry. The methoxy group can influence the electronic properties and metabolic stability of the final compounds.

This guide provides detailed, proposed protocols for the synthesis, characterization, and further derivatization of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate. The methodologies are grounded in established chemical principles and analogous reactions found in peer-reviewed literature, offering a robust starting point for researchers and drug development professionals.

Part 1: Synthesis of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate

The most direct and logical approach to synthesize the title compound is through the Friedel-Crafts acylation of commercially available Methyl 2-(2-methoxyphenyl)acetate.[1][2][3] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The methoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent acetic acid ester group at the ortho position, the acylation is expected to occur predominantly at the para position (position 5).

Protocol 1: Friedel-Crafts Acylation

Objective: To synthesize Methyl 2-(5-acetyl-2-methoxyphenyl)acetate from Methyl 2-(2-methoxyphenyl)acetate.

Causality of Experimental Choices:

-

Lewis Acid: Aluminum chloride (AlCl₃) is a strong Lewis acid that effectively generates the acylium ion electrophile from acetyl chloride.[1][4] A stoichiometric amount is often required in acylations as the product ketone can coordinate to the Lewis acid.[3]

-

Acylating Agent: Acetyl chloride is a highly reactive acylating agent. Acetic anhydride can also be used, sometimes with a stronger Lewis acid or higher temperatures.

-

Solvent: Dichloromethane (DCM) is a common solvent for Friedel-Crafts reactions as it is inert under the reaction conditions and effectively solubilizes the reactants and intermediates.

-

Temperature: The reaction is initially cooled to 0 °C to control the exothermic reaction between the Lewis acid and the acylating agent, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl 2-(2-methoxyphenyl)acetate | 27798-60-3 | 180.20 | 10.0 | 1.0 |

| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 12.0 | 1.2 |

| Acetyl Chloride | 75-36-5 | 78.50 | 11.0 | 1.1 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |

| Hydrochloric Acid (1M aq.) | 7647-01-0 | 36.46 | 50 mL | - |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | 30 mL | - |

| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | 30 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |

Step-by-Step Protocol:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-(2-methoxyphenyl)acetate (1.80 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.60 g, 12.0 mmol) portion-wise, ensuring the temperature remains below 5 °C.

-

Once the addition is complete, add acetyl chloride (0.86 g, 0.78 mL, 11.0 mmol) dropwise via a syringe over 10 minutes.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully pour the mixture into a beaker containing 50 mL of ice-cold 1M HCl (aq) and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (30 mL), followed by brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.

Part 2: Characterization of the Synthesized Intermediate

The structure of the synthesized Methyl 2-(5-acetyl-2-methoxyphenyl)acetate should be confirmed using standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Characteristics |

| ¹H NMR (CDCl₃) | δ ~7.8 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.7 (s, 3H, OCH₃), ~3.6 (s, 2H, CH₂), ~2.5 (s, 3H, COCH₃) ppm. |

| ¹³C NMR (CDCl₃) | δ ~197 (C=O, acetyl), ~172 (C=O, ester), ~158 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~112 (Ar-C), ~56 (OCH₃), ~52 (OCH₃), ~35 (CH₂), ~26 (COCH₃) ppm. |

| IR (KBr/ATR) | ν ~1735 cm⁻¹ (C=O, ester), ~1680 cm⁻¹ (C=O, ketone), ~1600, 1580 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (C-O, ether) cm⁻¹. |

| Mass Spec (EI) | M⁺ at m/z = 222.09. Fragmentation pattern showing loss of OCH₃ (m/z = 191), COOCH₃ (m/z = 163), and CH₃CO (m/z = 179). |

Part 3: Application in Heterocyclic Synthesis

The acetyl group of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate is a versatile functional group for constructing more complex molecular architectures, particularly heterocycles like pyrazoles and oxazoles, which are prevalent in pharmaceuticals.[5][6][7][8][9][10]

Protocol 2: Synthesis of a Pyrazole Derivative

This protocol outlines a two-step synthesis of a substituted pyrazole, a common scaffold in medicinal chemistry, for example in anti-inflammatory drugs like Celecoxib.[8] The synthesis proceeds via a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine.[6]

Synthetic Transformation Diagram:

Caption: Two-step synthesis of a pyrazole derivative from the title intermediate.

Materials and Reagents (for Chalcone formation):

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl 2-(5-acetyl-2-methoxyphenyl)acetate | 37589-57-4 | 222.24 | 5.0 | 1.0 |

| Benzaldehyde (example) | 100-52-7 | 106.12 | 5.0 | 1.0 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 10.0 | 2.0 |

| Ethanol (EtOH) | 64-17-5 | 46.07 | 30 mL | - |

Step-by-Step Protocol (Chalcone Synthesis):

-

In a 100 mL round-bottom flask, dissolve Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (1.11 g, 5.0 mmol) and benzaldehyde (0.53 g, 0.51 mL, 5.0 mmol) in ethanol (30 mL).

-

Prepare a solution of sodium hydroxide (0.40 g, 10.0 mmol) in water (4 mL) and add it dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 12-24 hours. The formation of a precipitate often indicates product formation.

-

Monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl to pH ~5-6.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude chalcone from ethanol to obtain the pure product.

Step-by-Step Protocol (Pyrazole Synthesis):

-

To a solution of the chalcone (e.g., 1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (2.0 mmol) and a catalytic amount of glacial acetic acid (0.2 mL).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, the pyrazole product may precipitate. If not, reduce the solvent volume under reduced pressure.

-

Pour the mixture into cold water and collect the solid product by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure pyrazole derivative.

Conclusion

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate represents a structurally interesting and synthetically versatile intermediate for pharmaceutical research. While not a common off-the-shelf chemical, its synthesis via established methods like Friedel-Crafts acylation is straightforward. The protocols provided herein offer a comprehensive guide for its preparation and subsequent elaboration into medicinally relevant heterocyclic scaffolds such as pyrazoles. These application notes serve as a foundation for researchers to explore the potential of this building block in the development of novel therapeutic agents.

References

-

Wikipedia. (2023, December 2). Methyl phenylacetate. Retrieved February 22, 2026, from [Link]

- El-Sayed, M. S., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(55), 35873-35887.

- Ahmad, A., et al. (2020). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Malaysian Journal of Fundamental and Applied Sciences, 16(1), 83-87.

-

Chemdad Co., Ltd. (n.d.). Methyl phenylacetate. Retrieved February 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved February 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved February 22, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved February 22, 2026, from [Link]

- Al-Ostoot, F. H., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences, 6(7), 1545-1569.

-

International Journal of Foundation for Medical Research. (2024). Synthesis of Pyrazole Derivatives A Review. Retrieved February 22, 2026, from [Link]

-

MDPI. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved February 22, 2026, from [Link]

-

International Journal of Chemical and Physical Sciences. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2017). Synthesis and Reactions of Oxazoles. Retrieved February 22, 2026, from [Link]

-

Ashenhurst, J. (2023). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

- Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 225-235.

-

Wikipedia. (2024, January 28). Friedel–Crafts reaction. Retrieved February 22, 2026, from [Link]

- Peikow, D., & Gessner, A. (2006). Synthesis and Crystal Structure of P-Methoxyphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-Β-D-Glucopyranoside. Amanote Research.

-

National Center for Biotechnology Information. (n.d.). New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. Retrieved February 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-methoxy-2-phenylacetate. PubChem. Retrieved February 22, 2026, from [Link]

-

Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved February 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 22, 2026, from [Link]

-

Tradeindia. (n.d.). (5-acetyl-2-methoxyphenyl)acetic Acid. Retrieved February 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-[2-(methoxymethyl)phenyl]acetate. PubChem. Retrieved February 22, 2026, from [Link]

- Google Patents. (1996). DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid.

-

PubChemLite. (n.d.). Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate (C12H14O5). Retrieved February 22, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. akademisains.gov.my [akademisains.gov.my]

- 7. chemrevlett.com [chemrevlett.com]

- 8. ijfmr.com [ijfmr.com]

- 9. 1,3-Oxazole synthesis [organic-chemistry.org]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

Application of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate in heterocycle synthesis

Application Note: Strategic Utilization of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate in Divergent Heterocycle Synthesis

Executive Summary

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (CAS: 17173-27-2 / 60792-88-3 analog) represents a "privileged scaffold" in medicinal chemistry due to its unique push-pull electronic architecture . Unlike simple acetophenones, this molecule possesses two distinct reactive poles: an electrophilic acetyl group at the C5 position and a masked nucleophilic/electrophilic acetate side chain at C1.[1]

This guide details the application of this scaffold in synthesizing two high-value heterocyclic classes: 3,5-disubstituted pyrazoles (common in kinase inhibitors) and benzofuran-2-ones (ubiquitous in natural products and CNS-active agents).[1] We provide optimized protocols that address common pitfalls, specifically the chemoselectivity required to preserve the ester functionality during upstream modifications.

Structural Analysis & Reactivity Profile

The molecule’s utility stems from its orthogonal reactivity handles.[1] Understanding these electronic zones is critical for designing successful synthetic campaigns.[1]

-

Zone A (C5-Acetyl): The ketone is electronically activated by the para-methoxy group, making it an excellent substrate for Claisen-Schmidt condensations.[1] However, the electron-donating effect also reduces the electrophilicity slightly compared to nitro-acetophenones, requiring optimized catalysis.

-

Zone B (C1-Acetate): This ester is "masked."[1] It is stable under mild oxidative conditions but serves as a latent lactonization partner.[1] Upon demethylation of the C2-methoxy group, the resulting phenol undergoes rapid intramolecular cyclization to form the benzofuranone core.

Reactivity Roadmap

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the starting scaffold.

Application A: Synthesis of Pyrazole Libraries (Zone A)

The acetyl group allows for the rapid generation of 3,5-disubstituted pyrazoles.[1] The challenge here is ester stability . Standard strong bases (NaOH/KOH) used in aldol condensations will hydrolyze the C1-acetate to the acid.[1] To maintain the ester (if desired for further lipophilicity or derivatization), we employ a Piperidine-Acetic Acid catalyzed route.[1]

Protocol 1: Chemoselective Claisen-Schmidt Condensation

Objective: Synthesize (E)-methyl 2-(2-methoxy-5-(3-phenylacryloyl)phenyl)acetate without hydrolyzing the ester.

Reagents:

-

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (1.0 eq)

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

-

Piperidine (0.2 eq)

-

Glacial Acetic Acid (0.2 eq)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Dissolution: Dissolve the starting material (5 mmol) and the aldehyde (5.5 mmol) in Toluene (30 mL).

-

Catalyst Addition: Add Piperidine (1 mmol) followed by Glacial Acetic Acid (1 mmol). Note: The order matters to form the reactive piperidinium acetate salt in situ.

-

Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3) every 2 hours. The product (chalcone) typically appears as a bright yellow, UV-active spot.

-

Workup:

-

Purification: Recrystallize from minimal hot Ethanol.

Data Interpretation:

-

Yield: Expect 75-85%.

-

NMR Check: Look for the characteristic doublet signals of the alkene protons (

Hz) indicating the trans-geometry.[1]

Protocol 2: Pyrazole Cyclization

Objective: Convert the chalcone into the pyrazole scaffold.

Reagents:

Methodology:

-

Dissolve the chalcone in Ethanol (0.1 M concentration).

-

Add Hydrazine Hydrate dropwise at room temperature.

-

Reflux for 4-6 hours.

-

Critical Step: Upon cooling, the pyrazole often precipitates.[1] If not, concentrate to 50% volume and cool to 0°C.

-

Filtration yields the target heterocycle.[1]

Application B: Synthesis of Benzofuran-2-ones (Zone B)

This pathway mimics the metabolic degradation of psychoactive benzofurans (like 5-APB) and serves as a route to lactone-based drugs.[1] The key is the Demethylation-Lactonization Cascade .[1]

Protocol 3: BBr3-Mediated Cascade Cyclization

Objective: Synthesize 5-acetylbenzofuran-2(3H)-one.

Mechanism: Boron tribromide (BBr3) cleaves the aryl methyl ether.[1] The resulting phenol is positioned ortho to the acetate side chain.[1] Under the acidic workup conditions, the phenol attacks the ester (or the hydrolyzed acid), ejecting methanol/water to close the lactone ring.

Reagents:

-

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (1.0 eq)

-

BBr3 (1.0 M in DCM) (3.0 eq)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 50 mL flask and purge with Argon/Nitrogen.

-

Cooling: Dissolve the starting material (2 mmol) in DCM (10 mL) and cool to -78°C (Dry ice/Acetone bath). Expert Tip: Low temperature is crucial to prevent uncontrolled polymerization or attack on the acetyl group.[1]

-

Addition: Add BBr3 dropwise over 15 minutes. The solution may turn dark red/brown.[1]

-

Warming: Allow the reaction to warm to 0°C over 2 hours, then stir at Room Temperature for 1 hour.

-

Quenching (The Cyclization Trigger):

-

Cool back to 0°C.

-

Slowly add Ice Water (20 mL). Caution: Exothermic.

-

Stir vigorously for 30 minutes. The hydrolysis of the borate intermediate releases the phenol, which spontaneously cyclizes under the generated HBr acidic conditions.[1]

-

-

Extraction: Extract with DCM (3 x 20 mL).

-

Purification: Silica gel chromatography (DCM:MeOH 98:2).

Data Summary Table: Reaction Conditions vs. Outcome

| Condition | Reagent | Target Outcome | Key Risk |

| Basic (Strong) | NaOH/KOH | Hydrolysis to Acid | Loss of ester handle; difficult purification.[1] |

| Basic (Mild) | Piperidine/AcOH | Chalcone (Ester intact) | Incomplete reaction if water not removed.[1] |

| Acidic (Lewis) | BBr3 | Benzofuranone | Over-reduction of ketone if excess BBr3 used at RT.[1] |

Analytical Reference & Troubleshooting

Metabolic Relevance

This molecule is structurally homologous to metabolites of Silodosin and 5-APB .[1] In drug metabolism studies (DMPK), the acid form (hydrolyzed ester) is often the primary metabolite.

-

Protocol Adjustment: To generate the reference metabolite (Acid form), simply treat the starting material with LiOH in THF/Water (1:1) at RT for 1 hour.

Troubleshooting Guide

-

Issue: Low yield in Chalcone synthesis.

-

Solution: The acetyl group is electron-rich (deactivated).[1] Increase catalyst loading to 0.5 eq or switch to TiCl4 mediated condensation (Mukaiyama aldol conditions).

-

-

Issue: Ring opening of Benzofuranone.

References

-

Silodosin Synthesis & Intermediates

-

Benzofuran Synthesis from Acetovanillone Derivatives

-

Article: "Synthesis of 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid." Molbank 2022, 2022(2), M1356.[1] Demonstrates the cyclization logic of 5-acetyl-2-methoxy-phenylacetic acid derivatives.

-

-

Metabolic Pathways of Benzofurans (5-APB)

-

General Reactivity of Phenylacetates

- Database: PubChem Entry for Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)

Sources

- 1. Methyl 2-methoxy-2-phenylacetate | C10H12O3 | CID 344720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2013056842A1 - Method for preparing silodosin - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

Application Note: Chemoselective Reductive Amination of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate

Introduction & Scaffold Analysis

This application note details the optimized protocols for the reductive amination of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (referred to herein as Compound A ). This scaffold is a critical building block in the synthesis of adrenergic receptor antagonists (e.g., Silodosin analogs) and various nitrogen-containing heterocycles.

The Chemical Challenge

Compound A presents a bifunctional electrophilic landscape:

-

The Ketone (Target): A 5-acetyl group deactivated by the electron-donating para-methoxy substituent.

-

The Ester (Off-Target): A methyl acetate side chain susceptible to hydrolysis, transamidation, or reduction by non-selective hydride sources.

Objective: Selectively reduce the imine formed at the C5-acetyl position without affecting the C1-acetate ester, while overcoming the electronic deactivation of the ketone.

Mechanistic Principles

The success of this reaction relies on the formation of an iminium ion intermediate, which is subsequently reduced by a hydride source.[1] Because the para-methoxy group donates electron density into the ketone carbonyl (via resonance), the electrophilicity of the carbonyl carbon is diminished.

To drive the reaction, we employ Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the critical Iminium formation step and potential side reactions.

Experimental Protocols

Method A: Standard STAB Protocol (Recommended)

Best for: Primary amines and unhindered secondary amines.

Reagents:

-

Compound A (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 - 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve Compound A (1.0 equiv) in anhydrous DCE (0.2 M concentration). -

Amine Addition: Add the amine (1.1 equiv).

-

Activation: Add Glacial Acetic Acid (1.0 equiv).

-

Note: The acid is crucial to protonate the hemiaminal and drive water loss, especially given the deactivated nature of the ketone.

-

Observation: Stir for 30–60 minutes at Room Temperature (RT). This "pre-complexation" period minimizes direct reduction of the ketone.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.

-

Safety: Gas evolution (

) may occur; ensure proper venting.

-

-

Reaction: Allow the mixture to warm to RT and stir for 12–24 hours. Monitor by LC-MS for the disappearance of the imine/ketone.

-

Quench: Quench by adding saturated aqueous

until pH ~8.-

Critical: Do not use strong base (NaOH) to avoid hydrolyzing the methyl ester.

-

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines or electron-deficient amines where Method A fails to form the imine.

Mechanism:

Reagents:

-

Compound A (1.0 equiv)

-

Amine (1.2 equiv)

-

Titanium(IV) isopropoxide (

) (1.5 - 2.0 equiv) -

Sodium Borohydride (

) (1.5 equiv) Note: STAB is not used here; Ti-complex modifies reactivity. -

Solvent: Absolute Ethanol or THF.

Step-by-Step Procedure:

-

Imine Formation: Dissolve Compound A and the Amine in absolute Ethanol. Add

(neat) via syringe. -

Incubation: Stir the mixture in a sealed vessel at RT for 6–12 hours.

-

Checkpoint: The solution often turns slightly yellow/orange indicating titanate complex formation.

-

-

Reduction: Cool to 0°C. Add

(solid) portion-wise.-

Note: Although

is generally non-selective, the formation of the transient titanium-imine species allows for selective reduction over the ester in this specific matrix.

-

-

Quench/Workup: Add 1N NaOH or water carefully. A heavy white precipitate (

) will form. -

Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Purification: Proceed with standard extraction.

Optimization & Troubleshooting

The following data summarizes optimization parameters specifically for the para-methoxy acetophenone scaffold.

| Parameter | Variation | Outcome/Recommendation |

| Solvent | Methanol | Avoid. Promotes transesterification of the methyl ester side chain. |

| DCE (1,2-Dichloroethane) | Preferred. Excellent solubility; accelerates imine formation. | |

| THF | Good. Use if solubility in DCE is poor. | |

| Stoichiometry | Excess Amine (>2.0 eq) | Risk. Increases likelihood of amide formation at the ester site. Keep ~1.1 eq. |

| Water | Presence of | Critical Failure. Hydrolysis of the imine back to ketone. Use molecular sieves (4Å) if solvents are not dry. |

| Temperature | Heating (>40°C) | Avoid. Increases ester hydrolysis and side-product formation. |

Decision Logic for Protocol Selection

Figure 2: Workflow for selecting the appropriate reductive amination protocol.

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3] [Link]

-

Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[4] Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate by Recrystallization

Welcome to the technical support guide for the purification of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. As a compound featuring ester, ketone, and aromatic ether functionalities, its purification via recrystallization requires a nuanced understanding of solvent selection and crystallization kinetics.

This guide moves beyond a simple set of instructions. It aims to provide you with the foundational principles and troubleshooting strategies necessary to develop a robust and efficient purification protocol, ensuring high purity and yield.

Part 1: Core Principles & Foundational Knowledge (FAQs)

This section addresses the fundamental questions that underpin any successful recrystallization.

Q1: How does recrystallization actually purify a compound like Methyl 2-(5-acetyl-2-methoxyphenyl)acetate?

A: Recrystallization is a purification technique based on differences in solubility. The underlying principle is that most solids are more soluble in a hot solvent than in a cold one. When you dissolve an impure solid in a minimum amount of hot solvent to create a saturated solution, both the desired compound and the soluble impurities dissolve.

The magic happens during the cooling phase. As the solution cools, the solubility of the desired compound decreases, and it begins to form a structured, crystalline lattice. The molecules of the compound have a high affinity for each other and selectively arrange themselves into this growing crystal. Because the impurity molecules have a different shape and size, they do not fit well into this lattice and are excluded, remaining dissolved in the cold solvent (the "mother liquor"). The pure crystals can then be isolated by filtration.

Q2: What defines the "perfect" recrystallization solvent?

A: The ideal solvent is the cornerstone of a successful recrystallization. Its selection is a balance of several key properties. You are looking for a solvent that:

-

Exhibits a steep solubility curve: It should dissolve your compound (the solute) completely when hot (at or near the solvent's boiling point) but very poorly when cold (at room temperature or in an ice bath). This differential solubility is crucial for maximizing product recovery.

-

Handles impurities effectively: The solvent should either leave impurities completely insoluble (so they can be filtered out of the hot solution) or keep them completely dissolved even when the solution is cold (so they remain in the mother liquor after your product crystallizes).

-

Is chemically inert: The solvent must not react with the compound being purified. Given that Methyl 2-(5-acetyl-2-methoxyphenyl)acetate has an ester group, highly nucleophilic or acidic/basic solvents could potentially cause hydrolysis or other side reactions, especially at high temperatures.

-

Is volatile and easy to remove: The solvent should have a relatively low boiling point so that any residual solvent can be easily removed from the purified crystals by drying under vacuum.

-

Is non-toxic, inexpensive, and non-flammable: Safety and cost are always practical considerations in a laboratory setting.

Table 1: Summary of Ideal Recrystallization Solvent Properties

| Property | Rationale |

| High Solvency at High Temp | Ensures the entire sample can be dissolved to free the molecules from the crude solid's lattice. |

| Low Solvency at Low Temp | Maximizes the recovery of the purified compound upon cooling. |

| Appropriate Impurity Solubility | Impurities should be either highly soluble or insoluble to allow for separation. |

| Chemical Inertness | Prevents degradation or reaction of the target compound. |

| Volatility | Allows for easy removal from the final crystalline product. |

| Safety & Cost | Minimizes laboratory hazards and operational expenses. |

Part 2: Troubleshooting Guide for Common Recrystallization Issues

This section is structured to directly address the most common challenges encountered during the recrystallization of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate.

Q3: I've added a lot of hot solvent, but my compound won't fully dissolve. What should I do?

A: This situation typically points to one of two issues:

-

Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If you observe particulate matter that does not dissolve even after adding a significant amount of hot solvent, you should perform a "hot filtration." This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material before allowing the filtrate to cool.

-

Poor Solvent Choice: The solvent you have selected may simply be a poor solvent for your compound, even when hot. If the entire bulk of the material shows little sign of dissolving, you will need to select a more suitable solvent. Refer to the solvent selection protocol in Part 4.

Q4: My solution has cooled completely, but no crystals have formed. What went wrong?

A: This is a very common problem, usually caused by one of the following:

-

Too Much Solvent Was Used: This is the most frequent cause. If an excess of solvent was added during the dissolution step, the solution will not be supersaturated upon cooling, and crystallization will not occur.

-

Solution: Gently heat the solution to evaporate some of the solvent. A rotary evaporator is ideal for this. Reduce the volume by 20-30% and then allow the solution to cool again.

-

-

Supersaturation: The solution is supersaturated, but the crystals lack a nucleation point to begin growing.

-

Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the liquid. The microscopic scratches on the glass provide a rough surface that can initiate crystal growth.

-

Solution 2 (Seeding): If you have a small crystal of the pure product (a "seed crystal"), add it to the solution. This provides a perfect template for further crystal growth.

-